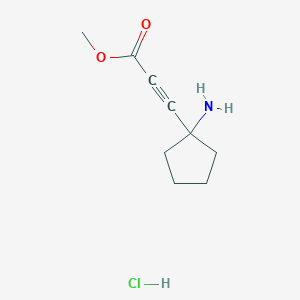
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” is a chemical compound with the molecular formula C9H14ClNO2 . It has a molecular weight of 203.67 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for “Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” is1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” has a molecular weight of 203.67 .Scientific Research Applications
Chemokine Receptor Inhibition
Background: Chemokines play a crucial role in immune responses by mediating cell migration and inflammation. Monocyte chemoattractant protein-1 (MCP-1, CCL2) is a chemokine that interacts with its receptor, CCR2, to attract monocytes to inflammatory sites. CCR2 has been implicated in various inflammatory diseases, including rheumatoid arthritis and atherosclerosis.
Application: EN300-7426563 acts as a CCR2 inhibitor. Quantitative structure–activity relationship (QSAR) studies have revealed a correlation between the molecular structure of EN300-7426563 and its inhibitory activity against CCR2. Chemometrics methods, such as multiple linear regression (MLR), factor analysis combined with MLR (FA-MLR), and genetic algorithm subset selection partial least square (GA-PLS), have been employed to establish this relationship .
Genetic Code Reprogramming
Background: Genetic code reprogramming involves altering the genetic code to incorporate non-canonical amino acids into proteins. This process expands the chemical diversity of proteins and enables the creation of novel functionalities.
Application: EN300-7426563 contains a propargyl group (prop-2-ynoate), which can serve as a donor molecule for genetic code reprogramming. By modifying the leaving group (LG) and other substituents, researchers can explore its potential as a building block for non-canonical amino acids or peptide synthesis .
Chemical Biology
Background: Chemical biology bridges chemistry and biology, aiming to understand biological processes through chemical tools.
Application: EN300-7426563’s chemical properties and interactions with CCR2 provide valuable data for chemical biologists. It can serve as a probe to dissect CCR2-mediated signaling pathways.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPZPOTBGHLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
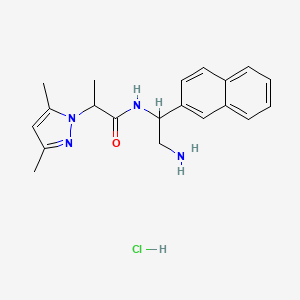
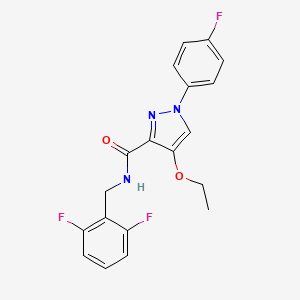
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)


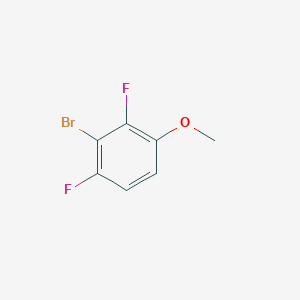
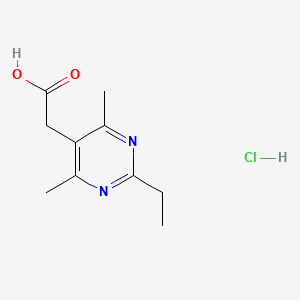
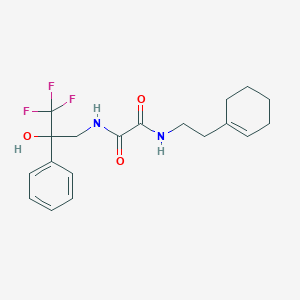
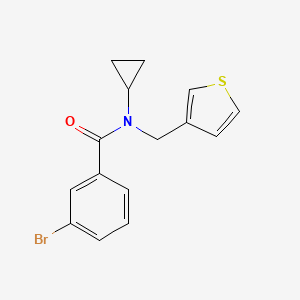
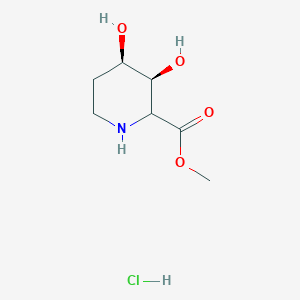

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)
![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)